molecular formula C17H29NO B6101399 N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine

N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine

Cat. No. B6101399
M. Wt: 263.4 g/mol
InChI Key: BXLHGPGDZFSGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine, also known as TBPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine has been used in various scientific research studies to investigate the role of PKC in different cellular processes. For example, this compound has been used to study the role of PKC in cancer cell growth and differentiation. It has also been used to investigate the role of PKC in neuronal signaling and synaptic plasticity. In addition, this compound has been used to study the role of PKC in cardiovascular diseases, such as hypertension and heart failure.

Mechanism of Action

N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. This compound inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and PKC isoform targeted. For example, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. It has also been shown to inhibit neuronal signaling and synaptic plasticity, which may have implications for the treatment of neurological disorders. In addition, this compound has been shown to have vasodilatory effects, which may have implications for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine is its selectivity for PKC, which allows for the specific inhibition of PKC isoforms without affecting other kinases. This selectivity makes this compound a valuable tool for studying the role of PKC in different cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other PKC inhibitors. This may limit its use in certain experiments where high potency is required.

Future Directions

There are many future directions for the study of N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine and its potential applications in scientific research. One area of future research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of future research is the investigation of the role of PKC in different cellular processes using this compound as a tool. Finally, the potential therapeutic applications of this compound in the treatment of cancer, neurological disorders, and cardiovascular diseases should be further explored.

Synthesis Methods

N-(tert-butyl)-3-(2-tert-butylphenoxy)-1-propanamine can be synthesized using a multi-step procedure that involves the reaction of tert-butylamine with 2-tert-butylphenol, followed by the reaction of the resulting product with 3-chloropropylamine. The final product is then purified using column chromatography to obtain pure this compound. This synthesis method has been extensively optimized and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)14-10-7-8-11-15(14)19-13-9-12-18-17(4,5)6/h7-8,10-11,18H,9,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLHGPGDZFSGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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